Cas no 307514-08-5 (N-{5-(2-chlorophenyl)methyl-1,3-thiazol-2-yl}-2-cyanoacetamide)

N-{5-(2-chlorophenyl)methyl-1,3-thiazol-2-yl}-2-cyanoacetamide Chemical and Physical Properties
Names and Identifiers
-
- N-[5-(2-Chloro-benzyl)-thiazol-2-yl]-2-cyano-acetamide
- N-{5-(2-chlorophenyl)methyl-1,3-thiazol-2-yl}-2-cyanoacetamide
- NSC809544
- EN300-01367
- CHEMBL1359202
- G34269
- Oprea1_629230
- 307514-08-5
- STK392358
- N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-cyanoacetamide
- N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-cyanoacetamide
- NSC-809544
- N-{5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl}-2-cyanoacetamide
- MLS000707884
- N-(5-(2-chlorobenzyl)thiazol-2-yl)-2-cyanoacetamide
- DTXSID601330331
- AKOS000122228
- AF-399/14386032
- BAS 02913435
- SMR000288951
- F0862-0620
-
- Inchi: InChI=1S/C13H10ClN3OS/c14-11-4-2-1-3-9(11)7-10-8-16-13(19-10)17-12(18)5-6-15/h1-4,8H,5,7H2,(H,16,17,18)
- InChI Key: RKUMDLWOOZXJPN-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 291.0233108Da
- Monoisotopic Mass: 291.0233108Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 370
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 94Ų
- XLogP3: 3.5
N-{5-(2-chlorophenyl)methyl-1,3-thiazol-2-yl}-2-cyanoacetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0862-0620-3mg |
N-{5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl}-2-cyanoacetamide |
307514-08-5 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0862-0620-5mg |
N-{5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl}-2-cyanoacetamide |
307514-08-5 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
TRC | C996360-500mg |
N-{5-[(2-Chlorophenyl)Methyl]-1,3-Thiazol-2-Yl}-2-Cyanoacetamide |
307514-08-5 | 500mg |
$ 320.00 | 2022-06-06 | ||
Enamine | EN300-01367-0.5g |
N-{5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl}-2-cyanoacetamide |
307514-08-5 | 98% | 0.5g |
$175.0 | 2023-04-29 | |
Enamine | EN300-01367-0.05g |
N-{5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl}-2-cyanoacetamide |
307514-08-5 | 98% | 0.05g |
$64.0 | 2023-04-29 | |
Enamine | EN008-7097-0.05g |
N-{5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl}-2-cyanoacetamide |
307514-08-5 | 98% | 0.05g |
$42.0 | 2023-10-28 | |
1PlusChem | 1P019HBV-500mg |
N-{5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl}-2-cyanoacetamide |
307514-08-5 | 98% | 500mg |
$270.00 | 2024-05-06 | |
Aaron | AR019HK7-100mg |
N-{5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl}-2-cyanoacetamide |
307514-08-5 | 95% | 100mg |
$116.00 | 2025-02-10 | |
Chemenu | CM479724-1g |
N-{5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl}-2-cyanoacetamide |
307514-08-5 | 95%+ | 1g |
$340 | 2023-01-04 | |
Life Chemicals | F0862-0620-10μmol |
N-{5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl}-2-cyanoacetamide |
307514-08-5 | 90%+ | 10μl |
$69.0 | 2023-05-17 |
N-{5-(2-chlorophenyl)methyl-1,3-thiazol-2-yl}-2-cyanoacetamide Related Literature
-
Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304
-
Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952
Additional information on N-{5-(2-chlorophenyl)methyl-1,3-thiazol-2-yl}-2-cyanoacetamide
Introduction to N-{5-(2-chlorophenyl)methyl-1,3-thiazol-2-yl}-2-cyanoacetamide (CAS No. 307514-08-5)
N-{5-(2-chlorophenyl)methyl-1,3-thiazol-2-yl}-2-cyanoacetamide, a compound with the chemical identifier CAS No. 307514-08-5, represents a significant advancement in the field of pharmaceutical chemistry. This compound has garnered considerable attention due to its unique structural properties and potential applications in medicinal chemistry. The molecular structure of N-{5-(2-chlorophenyl)methyl-1,3-thiazol-2-yl}-2-cyanoacetamide incorporates a thiazole ring, a moiety well-documented for its biological activity, alongside other functional groups that enhance its pharmacological profile.
The thiazole core is a key feature of this compound, contributing to its interactions with biological targets. Thiazole derivatives have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. In particular, the presence of a cyano group and a chlorophenylmethyl side chain in N-{5-(2-chlorophenyl)methyl-1,3-thiazol-2-yl}-2-cyanoacetamide suggests potential binding affinities with enzymes and receptors involved in critical metabolic pathways. This structural configuration makes it a promising candidate for further exploration in drug discovery.
Recent research has highlighted the importance of heterocyclic compounds in developing novel therapeutic agents. The thiazole ring in N-{5-(2-chlorophenyl)methyl-1,3-thiazol-2-yl}-2-cyanoacetamide is known to exhibit significant bioactivity due to its ability to mimic sulfur-containing amino acids in biological systems. This property has led to its incorporation in various drug candidates targeting neurological disorders, cardiovascular diseases, and infectious diseases. The cyanoacetamide moiety further enhances the compound's potential by providing a site for hydrogen bonding and other non-covalent interactions with biological targets.
In the context of modern drug development, computational methods have played a pivotal role in predicting the pharmacokinetic and pharmacodynamic properties of compounds like N-{5-(2-chlorophenyl)methyl-1,3-thiazol-2-yl}-2-cyanoacetamide. Advanced computational techniques such as molecular docking and quantum mechanics simulations have been employed to understand the interactions between this compound and its potential targets. These studies have provided valuable insights into the binding modes and affinity of N-{5-(2-chlorophenyl)methyl-1,3-thiazol-2-yl}-2-cyanoacetamide, guiding further optimization efforts.
The synthesis of N-{5-(2-chlorophenyl)methyl-1,3-thiazol-2-yl}-2-cyanoacetamide involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the chlorophenylmethyl group and the cyano group necessitates careful selection of reagents and catalysts to ensure high yield and purity. Recent advancements in synthetic methodologies have enabled more efficient and scalable production of this compound, making it more accessible for preclinical and clinical studies.
Preclinical studies have begun to explore the therapeutic potential of N-{5-(2-chlorophenyl)methyl-1,3-thiazol-2-yl}-2-cyanoacetamide in various disease models. Initial findings suggest that this compound exhibits promising activity against certain types of cancer cells by inhibiting key signaling pathways involved in tumor growth and progression. Additionally, its ability to modulate inflammatory responses makes it a candidate for treating chronic inflammatory diseases such as rheumatoid arthritis.
The pharmacological profile of N-{5-(2-chlorophenyl)methyl-1,3-thiazol-2-yl}-2-cyanoacetamide also includes favorable pharmacokinetic properties such as good solubility in water and moderate oral bioavailability. These characteristics are crucial for ensuring effective delivery to target tissues and minimizing side effects. Further studies are ongoing to optimize these properties through structural modifications.
In conclusion, N-{5-(2-chlorophenyl)methyl-1,3-thiazol-2-yl}-2-cyanoacetamide (CAS No. 307514-08-5) represents a significant advancement in pharmaceutical chemistry with its unique structural features and potential therapeutic applications. The combination of computational studies and experimental research continues to provide valuable insights into its mechanism of action and clinical potential. As research progresses, this compound is expected to contribute significantly to the development of novel treatments for various diseases.
307514-08-5 (N-{5-(2-chlorophenyl)methyl-1,3-thiazol-2-yl}-2-cyanoacetamide) Related Products
- 2141327-07-1(benzyl N-3-(4-fluorophenyl)-2-hydroxypropylcarbamate)
- 1806818-20-1(Ethyl 2,3-dibromo-4-(difluoromethyl)pyridine-6-acetate)
- 99975-19-6(Butanoic acid, 4-bromo-2,2-diethyl-3-oxo-, ethyl ester)
- 2228563-49-1(3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-difluoropropan-1-amine)
- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)
- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)
- 2002785-62-6(tert-butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)
- 2229208-36-8(tert-butyl N-2-(4-cyanophenyl)-1-oxopropan-2-yl-N-methylcarbamate)
- 2229286-46-6(3-(3-chloroprop-1-en-2-yl)-2-(trifluoromethyl)pyridine)
- 1807190-52-8(4-Bromo-2-fluoro-3-(fluoromethoxy)phenol)




